molecular formula C6H9BrN2 B1522580 5-bromo-2-propyl-1H-imidazole CAS No. 1268334-93-5

5-bromo-2-propyl-1H-imidazole

Cat. No.: B1522580
CAS No.: 1268334-93-5
M. Wt: 189.05 g/mol
InChI Key: QXVQJTAEJKKNGJ-UHFFFAOYSA-N
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Description

5-bromo-2-propyl-1H-imidazole: is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. The presence of a bromine atom at the 5-position and a propyl group at the 2-position makes this compound unique. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-propyl-1H-imidazole can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups . Another method involves the intramolecular cyclization of amines followed by elimination and aromatization .

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of magnetic nanoparticles as catalysts to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-propyl-1H-imidazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nickel Catalysts: Used in the cyclization of amido-nitriles.

    Magnetic Nanoparticles: Used to catalyze multi-component condensation reactions.

    Oxidizing Agents: Used for oxidation reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazoles and oxidized derivatives, which can be further utilized in different applications .

Scientific Research Applications

5-bromo-2-propyl-1H-imidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-2-propyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the bromine atom at the 5-position and the propyl group at the 2-position makes 5-bromo-2-propyl-1H-imidazole unique. This specific substitution pattern can lead to distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

5-bromo-2-propyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-2-3-6-8-4-5(7)9-6/h4H,2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVQJTAEJKKNGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=C(N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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